molecular formula C12H10F6O6S2 B14615349 4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-2-ethoxyphenol CAS No. 58510-74-0

4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-2-ethoxyphenol

Cat. No.: B14615349
CAS No.: 58510-74-0
M. Wt: 428.3 g/mol
InChI Key: CECAWHHWEHOUJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-2-ethoxyphenol is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a phenolic structure with ethoxy and bis(trifluoromethanesulfonyl)ethenyl groups, making it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-2-ethoxyphenol typically involves multiple steps, starting with the preparation of the phenolic core. The introduction of the ethoxy group can be achieved through an etherification reaction, while the bis(trifluoromethanesulfonyl)ethenyl group is introduced via a sulfonylation reaction. The reaction conditions often require the use of strong acids or bases, along with specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-2-ethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form different hydroxy derivatives.

    Substitution: The ethoxy and sulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized phenolic compounds.

Scientific Research Applications

4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-2-ethoxyphenol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-2-ethoxyphenol involves its interaction with molecular targets through its functional groups. The phenolic group can form hydrogen bonds, while the sulfonyl groups can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Bis(trifluoromethanesulfonyl)methane
  • Trifluoromethanesulfonimide
  • N-Phenyl-bis(trifluoromethanesulfonimide)

Highlighting Uniqueness

4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-2-ethoxyphenol is unique due to its combination of ethoxy and bis(trifluoromethanesulfonyl)ethenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

58510-74-0

Molecular Formula

C12H10F6O6S2

Molecular Weight

428.3 g/mol

IUPAC Name

4-[2,2-bis(trifluoromethylsulfonyl)ethenyl]-2-ethoxyphenol

InChI

InChI=1S/C12H10F6O6S2/c1-2-24-9-5-7(3-4-8(9)19)6-10(25(20,21)11(13,14)15)26(22,23)12(16,17)18/h3-6,19H,2H2,1H3

InChI Key

CECAWHHWEHOUJA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.